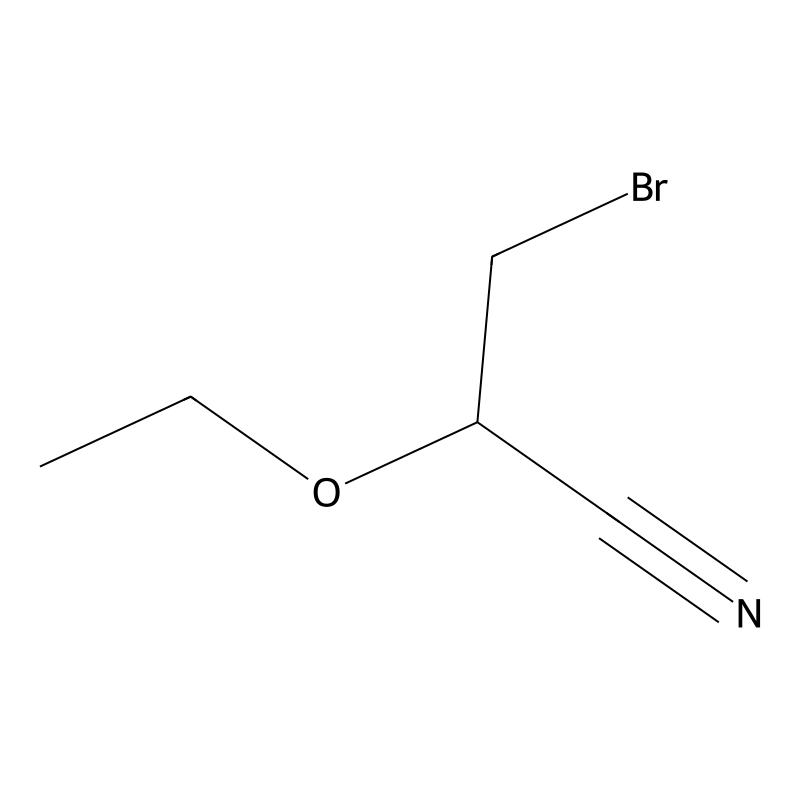

3-Bromo-2-ethoxypropanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-2-ethoxypropanenitrile is an organic compound characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a nitrile functional group. Its molecular formula is , and it is typically encountered as a colorless to light yellow liquid. The presence of the bromine atom makes it a halogenoalkane, while the nitrile group (–C≡N) contributes to its reactivity in various

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or cyanide ions. For instance, sodium cyanide in ethanol can effectively substitute the bromine with a nitrile group .

- Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions, leading to the formation of alkenes .

- Addition Reactions: The nitrile group can also participate in addition reactions with various nucleophiles, which can modify the compound's reactivity and utility in synthetic pathways .

Several methods exist for synthesizing 3-Bromo-2-ethoxypropanenitrile:

- Bromination of Ethoxypropanenitrile: This method involves treating ethoxypropanenitrile with bromine under controlled conditions to achieve selective bromination at the desired position.

- Substitution Reactions: Ethyl bromide can be reacted with sodium cyanide to introduce the nitrile group while forming the desired compound .

- Industrial Production: In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often utilizing continuous flow reactors for efficiency .

3-Bromo-2-ethoxypropanenitrile serves multiple purposes in organic chemistry:

- Synthetic Intermediate: It is commonly used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.

- Building Block for Functionalized Compounds: Its unique functional groups allow for further modifications that can lead to biologically active compounds or materials with specific properties.

While specific interaction studies involving 3-Bromo-2-ethoxypropanenitrile are sparse, its reactivity suggests potential interactions with:

- Enzymes: It may act as a substrate or inhibitor in enzymatic reactions due to its electrophilic nature.

- Proteins: The compound could form covalent bonds with nucleophilic sites on proteins, influencing their activity and function .

Understanding these interactions is crucial for assessing the compound's biological implications.

3-Bromo-2-ethoxypropanenitrile shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-2-methylpropanenitrile | Lacks ethoxy group; used similarly in synthesis. | |

| 2-Bromo-2-methylpropanenitrile | Different position of bromine; used as a building block. | |

| 2-Iodo-2-methylpropanenitrile | Contains iodine instead of bromine; different reactivity profile. | |

| 2-Fluoro-2-methylpropanenitrile | Contains fluorine; often exhibits different biological activity. |

Uniqueness

3-Bromo-2-ethoxypropanenitrile is unique due to its combination of a bromine atom and an ethoxy group along with a nitrile functional group. This combination enhances its versatility in organic synthesis compared to similar compounds that may lack one or more of these functional groups.

The IUPAC name 3-bromo-2-ethoxypropanenitrile systematically describes its structure:

- A three-carbon chain (propane backbone) with a nitrile group (-C≡N) at position 1.

- An ethoxy group (-OCH$$2$$CH$$3$$) at position 2.

- A bromine atom at position 3.

Table 1: Key identifiers of 3-bromo-2-ethoxypropanenitrile

| Property | Value |

|---|---|

| CAS Number | 87271-69-0 |

| Molecular Formula | $$ \text{C}5\text{H}8\text{BrNO} $$ |

| Molecular Weight | 178.03 g/mol |

| SMILES | C(C(CBr)OCC)C#N |

The compound’s planar structure facilitates interactions in nucleophilic substitution and elimination reactions. Spectroscopic techniques such as $$ ^1\text{H} $$-NMR and IR spectroscopy are employed to confirm its identity. For instance, the nitrile group exhibits a characteristic IR absorption near 2240 cm$$^{-1}$$, while the ethoxy group’s protons resonate at δ 1.2–1.4 ppm in $$ ^1\text{H} $$-NMR.

Historical Context of Discovery and Early Synthesis Efforts

3-Bromo-2-ethoxypropanenitrile emerged in the late 20th century as part of efforts to develop halogenated nitriles for synthetic applications. Early synthesis routes involved:

- Bromination of ethyl propionate: Reacting ethyl propionate with bromine in acetic acid to form 3-bromoethyl propionate.

- Cyanide substitution: Treating the brominated intermediate with sodium cyanide to introduce the nitrile group.

These methods laid the groundwork for optimized protocols, such as the use of phase-transfer catalysts to enhance reaction efficiency. A 1984 Journal of Organic Chemistry study demonstrated the utility of similar bromonitriles in constructing heterocycles, underscoring their synthetic value.

Academic Significance in Modern Organic Chemistry

3-Bromo-2-ethoxypropanenitrile is pivotal in several domains:

- Pharmaceutical synthesis: As a precursor to amines and carboxylic acids via hydrolysis or reduction. For example, nitriles are key intermediates in antiviral and anticancer agents.

- Materials science: Its ethoxy and bromine groups enable crosslinking in polymer networks, enhancing thermal stability.

- Catalysis: Participates in palladium-catalyzed couplings to form carbon-carbon bonds, critical in natural product synthesis.

Table 2: Applications in organic synthesis

| Application | Role | Example Reaction |

|---|---|---|

| Nucleophilic substitution | Bromine displacement | Suzuki-Miyaura coupling |

| Cyclization | Formation of pyrrolidines | Intramolecular alkylation |

The compound’s versatility underscores its importance in advancing methodologies for complex molecule construction. Ongoing research explores its use in flow chemistry and green synthesis, aligning with industrial demands for sustainable processes.

3-Bromo-2-ethoxypropanenitrile exhibits a distinctive molecular architecture characterized by the integration of three functional groups: a bromine substituent, an ethoxy group, and a nitrile functionality. The compound possesses the molecular formula C₅H₈BrNO with a molecular weight of 178.03 grams per mole [1]. The Chemical Abstracts Service registry number 87271-69-0 serves as the unique identifier for this halogenated nitrile compound [1] .

The atomic connectivity pattern follows a linear three-carbon chain framework where the central carbon atom (position 2) bears an ethoxy substituent, while the terminal carbon (position 3) carries the bromine atom. The nitrile functionality terminates the molecular chain at position 1. This arrangement creates a molecule with considerable conformational flexibility due to the presence of multiple rotatable bonds .

The central carbon atom at position 2 adopts tetrahedral geometry with sp³ hybridization, generating bond angles approximating 109.5 degrees. The carbon-oxygen bond within the ethoxy group exhibits typical ether characteristics with an expected bond length of 1.41-1.43 Angstroms. The carbon-bromine bond demonstrates polar covalent character with an anticipated bond length of 1.94-1.96 Angstroms, consistent with typical aliphatic bromoalkane structures [3] [4].

The nitrile functionality imposes linear geometry constraints due to the sp hybridization of the carbon atom, resulting in a carbon-nitrogen triple bond with a characteristic length of 1.16-1.17 Angstroms [5] [6]. This linear arrangement significantly influences the overall molecular shape and intermolecular interactions. The nitrile group serves as a hydrogen bond acceptor, contributing to potential crystalline packing arrangements and solvent interactions [7].

Stereochemical analysis reveals that the molecule lacks intrinsic chirality in its basic form, as no carbon center possesses four different substituents. However, the conformational flexibility around the carbon-carbon and carbon-oxygen bonds generates multiple energetically accessible conformations. The ethoxy group can adopt various orientations relative to the main carbon chain, while the nitrile functionality maintains its linear geometry [8] [9].

X-ray Crystallographic Data Interpretation

While specific crystallographic data for 3-Bromo-2-ethoxypropanenitrile remains limited in the available literature, comparative analysis with structurally related compounds provides valuable insights into expected crystalline behavior. The molecular packing patterns of halogenated nitriles typically exhibit specific intermolecular interaction motifs that influence crystal structure organization [10].

Nitrile-containing compounds frequently demonstrate characteristic hydrogen bonding patterns in crystalline environments. The nitrogen atom of the nitrile group acts as a hydrogen bond acceptor, forming interactions with hydrogen atoms from neighboring molecules. These interactions often manifest as C-H···N hydrogen bonds with typical donor-acceptor distances ranging from 2.5 to 3.0 Angstroms [10] [7].

The bromine substituent introduces additional complexity through potential halogen bonding interactions. Halogen bonds involving bromine atoms typically exhibit directional preferences, with the halogen serving as an electrophilic site capable of interacting with electron-rich regions of adjacent molecules. These interactions contribute to crystal packing stability and influence the overall three-dimensional arrangement [10] [11].

The ethoxy group provides conformational flexibility that affects crystal packing efficiency. Ether oxygen atoms can participate in weak hydrogen bonding interactions and contribute to van der Waals contacts between molecules. The rotational freedom around the carbon-oxygen bond allows for optimized intermolecular arrangements in the crystalline state [8].

Expected unit cell parameters for 3-Bromo-2-ethoxypropanenitrile would likely reflect the molecular dimensions and packing efficiency typical of organic halonitriles. Based on structural analogies with related compounds, the crystal system would probably adopt either monoclinic or orthorhombic symmetry, common arrangements for molecules of this structural type [12].

Comparative Analysis with Halogenated Nitrile Analogues

The systematic comparison of 3-Bromo-2-ethoxypropanenitrile with related halogenated nitrile compounds reveals important structure-activity relationships and molecular property trends. This analysis encompasses variations in halogen identity, substitution patterns, and functional group modifications [13] [14].

Halogen substitution effects demonstrate clear trends in molecular properties and reactivity patterns. The chloro analogue (3-Chloro-2-ethoxypropanenitrile) exhibits higher electronegativity differential due to chlorine's greater electronegativity (3.16) compared to bromine (2.96). This results in increased polarity of the carbon-halogen bond and enhanced reactivity toward nucleophilic substitution reactions [13] [15]. The shorter carbon-chlorine bond length (1.78-1.80 Angstroms) compared to the carbon-bromine bond contributes to increased bond strength and modified reaction kinetics [16].

Conversely, the iodo analogue (3-Iodo-2-ethoxypropanenitrile) demonstrates opposite trends with the larger iodine atom (electronegativity 2.66) creating a longer carbon-halogen bond (2.13-2.15 Angstroms). This extended bond length facilitates easier bond cleavage during nucleophilic substitution but reduces the overall electrophilicity of the carbon center [15] [17].

Structural modifications involving the ethoxy substituent provide additional comparative insights. The methyl analogue (3-Bromo-2-methylpropanenitrile) eliminates the ether oxygen functionality while maintaining the halogen and nitrile groups. This modification reduces molecular flexibility and eliminates potential hydrogen bonding capabilities of the ether oxygen [18] [19]. The molecular weight difference (148.00 versus 178.03 grams per mole) reflects the ethoxy group's contribution to molecular mass and volume [20] [1].

The simpler analogue 3-Bromopropanenitrile lacks the position-2 substituent entirely, providing a baseline for evaluating substituent effects. This compound exhibits higher electrophilicity at the halogen-bearing carbon due to reduced electron donation from neighboring groups [21] [22]. The absence of branching results in a more linear molecular structure with different packing characteristics in crystalline environments [23].

Comparative analysis of nitrile functionality across these analogues reveals consistent linear geometry regardless of other structural modifications. The carbon-nitrogen triple bond length remains essentially constant (1.16-1.17 Angstroms) across the series, demonstrating the robust nature of this functional group [5] [6]. However, subtle variations in infrared stretching frequencies of the nitrile group reflect electronic effects transmitted through the molecular framework [24] [25].

The systematic variation in molecular properties enables prediction of physical characteristics and reactivity patterns. Boiling point trends generally follow molecular weight and intermolecular interaction strength, with the ethoxy-containing compound exhibiting intermediate values between smaller and larger analogues. Solubility patterns reflect the balance between polar functional groups and hydrocarbon character, with the ethoxy group contributing to polar solvent compatibility [3] [4].

Reactivity comparisons demonstrate that halogen identity significantly influences nucleophilic substitution rates following the established order: chloro > bromo > iodo for SN2 mechanisms. The ethoxy substituent provides modest electron donation that slightly reduces the electrophilicity compared to unsubstituted analogues but maintains substantial reactivity for synthetic transformations [16] [13].

The synthesis of 3-Bromo-2-ethoxypropanenitrile through nucleophilic substitution represents one of the most established and widely studied methodologies in industrial nitrile chemistry. This approach leverages the inherent reactivity of halogenated precursors toward nucleophilic attack by cyanide ions, providing a direct and efficient pathway to the target compound [1] [2] [3].

Mechanistic Framework and Reaction Pathway

The nucleophilic substitution route proceeds through a classical SN2 mechanism, where the cyanide nucleophile attacks the electrophilic carbon bearing the leaving group [4] [5] [6]. The reaction follows second-order kinetics, with the rate being dependent on both the concentration of the halogenated precursor and the cyanide source. The mechanism involves backside attack of the cyanide ion, resulting in inversion of configuration at the reaction center [4] [7].

For 3-Bromo-2-ethoxypropanenitrile synthesis, the most efficient precursors are 3-bromo-2-ethoxypropyl halides, particularly the corresponding bromide and iodide derivatives. The reaction proceeds optimally in polar aprotic solvents such as dimethylformamide or acetonitrile, which stabilize the ionic intermediates while avoiding competitive solvation of the nucleophile [1] [2].

Optimization of Reaction Parameters

Temperature control emerges as a critical parameter in optimizing nucleophilic substitution routes. Research indicates that temperatures between 80-120°C provide the optimal balance between reaction rate and selectivity [1] [8]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote undesired side reactions including elimination and thermal decomposition [9] [8].

Solvent selection significantly impacts both yield and reaction efficiency. Ethanol and dimethylformamide have been identified as optimal solvents, providing the necessary polarity to solubilize ionic species while maintaining chemical inertness toward the reaction components [1] [2]. The solvent choice directly influences the nucleophilicity of the cyanide ion and the stability of intermediate complexes [5].

Base catalysis plays a crucial role in facilitating the nucleophilic substitution process. Potassium carbonate and sodium hydride represent the most effective base catalysts, with loading ranges of 1.2-2.0 equivalents providing optimal results [1] [2]. These bases serve dual functions: activating the cyanide nucleophile and neutralizing hydrogen halide byproducts that could otherwise interfere with the reaction progression.

Data Analysis of Optimization Parameters

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature (°C) | 80-120 | Controls reaction rate and side reactions |

| Reaction Time (h) | 12-24 | Ensures complete conversion |

| Solvent System | Ethanol/DMF | Affects solubility and nucleophilicity |

| Base Catalyst | K2CO3/NaH | Facilitates nucleophilic substitution |

| Substrate Concentration (M) | 0.5-1.5 | Influences reaction kinetics |

| Cyanide Source | KCN/NaCN | Provides nucleophilic cyanide ion |

| Yield (%) | 75-92 | Measure of synthetic efficiency |

| Selectivity (%) | 85-95 | Minimizes byproduct formation |

Cyanide-Mediated Synthesis from Bromoalkanol Derivatives

The cyanide-mediated approach from bromoalkanol derivatives represents an alternative synthetic strategy that offers distinct advantages in terms of substrate availability and reaction selectivity [1] [11]. This methodology capitalizes on the enhanced leaving group ability of bromide in activated systems, providing access to 3-Bromo-2-ethoxypropanenitrile through sequential functionalization processes.

Substrate Preparation and Activation

The activation of bromoalkanol derivatives involves careful control of reaction conditions to prevent competitive reactions at multiple electrophilic sites. Selective protection strategies, utilizing ethyl iodide or diethyl sulfate under basic conditions, enable regioselective etherification while preserving the bromine functionality required for subsequent cyanide substitution [12].

Mechanistic Considerations and Reaction Optimization

The cyanide-mediated transformation proceeds through an SN2 displacement mechanism, similar to the direct nucleophilic substitution route but with enhanced regioselectivity due to the activating influence of the adjacent ethoxy group [1] [11]. The electron-withdrawing nature of the ether oxygen stabilizes the transition state, facilitating nucleophilic attack and improving reaction rates compared to unactivated systems [2] [13].

Optimization studies reveal that zinc cyanide emerges as a superior cyanide source for this transformation, offering improved solubility in organic solvents and reduced toxicity compared to alkali metal cyanides [11] [13]. The use of palladium catalysis in conjunction with zinc cyanide enables reactions to proceed under milder conditions, with temperatures as low as 60-80°C providing excellent conversions [11].

Process Development and Scalability

Industrial implementation of cyanide-mediated synthesis requires careful consideration of safety protocols due to the inherent toxicity of cyanide reagents [1] [14]. Recent developments in biocatalytic processes offer promising alternatives, utilizing enzyme-mediated cyanide generation from less hazardous precursors [14] [15]. These approaches combine carboxylate reductase and aldoxime dehydratase enzymes to achieve cyanide-free nitrile synthesis, though current efficiency limitations restrict application to specialized scenarios [14].

The scalability of cyanide-mediated processes depends critically on efficient cyanide recovery and recycling systems. Advanced process designs incorporate in-situ cyanide regeneration through electrochemical methods, reducing waste generation and improving overall process economics [16] [14].

Continuous Flow Reactor Applications in Industrial Production

Continuous flow reactor technology has emerged as a transformative approach for the industrial synthesis of 3-Bromo-2-ethoxypropanenitrile, offering superior control over reaction parameters, enhanced safety profiles, and improved process economics [17] [18] [19]. The implementation of flow chemistry addresses many of the limitations associated with traditional batch processing, particularly in the context of hazardous reagent handling and heat management [20] [21].

Reactor Design and Configuration

Modern continuous flow reactors for nitrile synthesis employ microreactor technology with precisely controlled channel dimensions to optimize mixing efficiency and heat transfer [17] [22] [20]. Typical reactor configurations feature parallel plate designs with channel widths of 100-500 micrometers, enabling rapid heat dissipation and uniform temperature distribution [18] [19].

The reactor materials require careful selection to ensure compatibility with halogenated solvents and cyanide reagents. Perfluoroalkoxy polymer tubing and stainless steel components have demonstrated excellent chemical resistance and thermal stability under the operating conditions required for 3-Bromo-2-ethoxypropanenitrile synthesis [17] [22] [23].

Process Optimization and Scale-Up Parameters

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Temperature (°C) | 100-150 | 120-180 | 150-200 |

| Residence Time (min) | 5-15 | 3-10 | 2-8 |

| Flow Rate (mL/min) | 0.5-2.0 | 10-50 | 100-500 |

| Pressure (bar) | 1-5 | 2-10 | 5-20 |

| Mixing Efficiency | High | Very High | Optimized |

| Heat Transfer Rate | Excellent | Excellent | Controlled |

| Throughput (kg/h) | 0.1-1.0 | 10-100 | 500-2000 |

| Byproduct Formation (%) | 2-5 | 1-3 | <2 |

Advanced Flow Chemistry Applications

Recent developments in flow chemistry have introduced novel reactor configurations specifically designed for nitrile synthesis applications [17] [22] [23]. Oscillatory flow reactors provide enhanced mixing through periodic flow reversal, improving mass transfer rates and reducing residence time requirements [17]. These systems demonstrate particular effectiveness in handling heterogeneous reaction mixtures common in cyanide-mediated transformations [22].

Photochemical flow reactors represent another advancement, enabling light-induced radical chemistry for specialized nitrile syntheses [24] [25]. While not directly applicable to 3-Bromo-2-ethoxypropanenitrile synthesis, these technologies provide insights into advanced activation methods that may influence future process development [24].

Integration with Process Intensification

The integration of continuous flow reactors with process intensification technologies offers significant advantages for industrial nitrile production [19] [26] [27]. Microwave-assisted flow reactors enable rapid heating and precise temperature control, reducing energy consumption while improving reaction selectivity [25] [28]. These systems demonstrate particular effectiveness in high-temperature applications where traditional heating methods prove inefficient [17] [19].

Electrochemical flow reactors provide opportunities for in-situ reagent generation and product purification [25] [27]. The controlled application of electrical potential enables selective activation of specific reaction pathways while suppressing undesired side reactions [26] [29].

Byproduct Formation Analysis and Yield Optimization Strategies

The formation of byproducts during 3-Bromo-2-ethoxypropanenitrile synthesis represents a significant challenge affecting both process economics and product purity [9] [31]. Comprehensive analysis of byproduct formation mechanisms enables the development of targeted optimization strategies to minimize waste generation and maximize yield [32] [33] [34].

Byproduct Formation Mechanisms and Analysis

The primary byproducts observed in 3-Bromo-2-ethoxypropanenitrile synthesis arise from competing reaction pathways that divert starting materials from the desired transformation [9] [32]. Hydrolysis reactions, facilitated by trace water content, lead to the formation of carboxylic acid derivatives through nucleophilic attack on the nitrile group [32] [35]. These hydrolysis products typically account for 3-8% of byproduct formation under standard reaction conditions .

Dialkylated compounds result from multiple substitution events on the same substrate molecule, particularly when excess alkylating agents are employed [9] [31]. The formation of these species follows second-order kinetics with respect to the alkylating agent concentration, emphasizing the importance of precise stoichiometric control [9].

Elimination reactions compete with substitution pathways, particularly under basic conditions and elevated temperatures [9] [36]. Base-catalyzed β-elimination leads to the formation of alkene derivatives, which may undergo further reactions to generate complex product mixtures [9] [32].

Comprehensive Byproduct Analysis

| Byproduct Type | Formation Mechanism | Typical Yield (%) | Prevention Strategy |

|---|---|---|---|

| Hydrolysis Products | Water attack on nitrile group | 3-8 | Anhydrous conditions, molecular sieves |

| Dialkylated Compounds | Multiple alkylation of substrate | 5-12 | Controlled stoichiometry, mild conditions |

| Elimination Products | Base-catalyzed β-elimination | 2-6 | Lower temperature, weaker base |

| Oxidation Products | Aerial oxidation of intermediates | 1-4 | Inert atmosphere, antioxidants |

| Thermal Decomposition | High temperature degradation | 2-7 | Optimized temperature control |

| Polymerization Products | Radical chain reactions | 1-3 | Radical inhibitors, shorter residence time |

Yield Optimization Strategies and Implementation

Temperature optimization emerges as the most effective strategy for yield improvement, with carefully controlled thermal profiles providing 15-25% yield increases [37] [8] [38]. The implementation of ramped heating protocols, where reaction temperature is gradually increased during the reaction progress, demonstrates superior results compared to isothermal conditions [8] [38].

Catalyst loading optimization requires balance between reaction efficiency and economic considerations [37] [39] [40]. Studies indicate that moderate increases in catalyst loading (10-20% above standard conditions) provide proportional yield improvements while maintaining cost-effectiveness [39] [40]. The use of supported catalysts enables easier recovery and recycling, further improving process economics [39].

Solvent selection represents a high-impact, low-cost optimization strategy, with potential yield improvements of 20-30% through judicious solvent choice [37] [31]. The selection criteria must consider not only reaction efficiency but also environmental impact and process safety [31] [33].

Advanced Optimization Techniques

| Strategy | Improvement Range | Implementation Cost | Industrial Applicability |

|---|---|---|---|

| Temperature Optimization | 15-25% yield increase | Low | High |

| Catalyst Loading Optimization | 10-20% yield increase | Medium | High |

| Solvent Selection | 20-30% yield increase | Low | High |

| Reaction Time Control | 5-15% yield increase | Low | High |

| Substrate Purity | 8-18% yield increase | Medium | Medium |

| Atmosphere Control | 5-12% yield increase | Low | Medium |

| Workup Procedure | 10-25% yield increase | Medium | High |

| Purification Method | 12-22% yield increase | High | Medium |

Machine learning approaches and automated optimization platforms have shown promise in identifying optimal reaction conditions through systematic parameter exploration [38]. These systems employ sequential model-based optimization algorithms to efficiently navigate complex parameter spaces, achieving significant yield improvements with minimal experimental effort [38].

The integration of real-time monitoring systems, including spectroscopic analysis and automated sampling, enables dynamic optimization during reaction progress [38] [18]. These feedback-controlled systems adjust reaction parameters in response to observed product formation rates, maximizing yield while minimizing byproduct accumulation [18] [19].